molecular formula C11H16F6N2O5 B1377617 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate CAS No. 1651840-83-3

1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate

Cat. No. B1377617
M. Wt: 370.25 g/mol
InChI Key: CESLDZUNISGTNY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity or basicity).


Scientific Research Applications

Carbohydrate-Derived Scaffolds for Azetidines

Carbohydrate-derived bicyclic azetidin-3-ones, related to the compound , serve as stable intermediates for synthesizing highly substituted azetidines. These azetidines, exemplified by the synthesis of complex 3-methylazetidine derivatives, demonstrate the potential of using such scaffolds for novel therapeutic agents (Martínez & Fleet, 2014).

Synthesis of Polyhydroxylated Azetidine Iminosugars

Research into azetidine iminosugars derived from D-glucose has led to the synthesis of compounds with significant glycosidase inhibitory activity. These findings indicate the potential for azetidine-based molecules in developing treatments for disorders related to glycosidase activity (Lawande et al., 2015).

Azetidine Derivatives in Antimicrobial and Antifungal Applications

Azetidine derivatives have been explored for their pharmacological potential, including antimicrobial and antifungal activities. This includes the synthesis of nitrogen and sulfur-containing heterocyclic compounds, indicating the broad applicability of azetidine cores in therapeutic agent development (Mistry & Desai, 2006).

Advanced Synthesis Techniques

The synthesis of azetidine derivatives through techniques such as microwave-assisted synthesis points towards efficient methods for producing complex molecules. These methodologies enable the rapid and efficient creation of azetidine-based compounds with potential pharmaceutical applications (Isoda et al., 2006).

Antioxidant, Antimicrobial, and Antimycobacterial Activities

Azetidinone and thiazolidinone moieties linked to various nuclei have been synthesized and evaluated for their antioxidant, antimicrobial, and antimycobacterial activities. This research underscores the versatility of azetidine derivatives in addressing a wide range of bacterial and fungal pathogens, as well as their potential role in managing oxidative stress (Saundane & Walmik, 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(azetidin-3-yl)-3-methylazetidin-3-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2C2HF3O2/c1-7(10)4-9(5-7)6-2-8-3-6;2*3-2(4,5)1(6)7/h6,8,10H,2-5H2,1H3;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESLDZUNISGTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CNC2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate

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